![molecular formula C17H12ClNO2 B1583468 N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide CAS No. 6704-40-1](/img/structure/B1583468.png)
N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide
Overview
Description
The compound is a derivative of naphthamide and chlorophenyl groups . Naphthamide is a class of compounds containing a naphthalene carrying an amide group. Chlorophenyl refers to a molecule that consists of a phenyl group substituted with one or more chloro groups .
Synthesis Analysis
While specific synthesis methods for “N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide” were not found, there are related procedures for synthesizing similar compounds. For instance, ketamine, a compound with a similar structure, can be synthesized using a hydroxy ketone intermediate .Scientific Research Applications
Synthesis of Azo Dyes
2-Hydroxy-3-naphthoic Acid 2-Chloroanilide: is a precursor in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are used extensively in the textile industry. The compound reacts with diazonium salts to form azo compounds, which are then used to dye fabrics .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-7-3-4-8-15(14)19-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,20H,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNUTTQQHSRBIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344643 | |
Record name | GNF-Pf-4815 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6704-40-1 | |
Record name | N-(2-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6704-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GNF-Pf-4815 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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